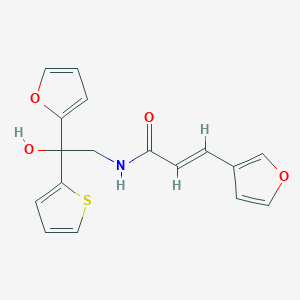

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide

Descripción general

Descripción

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide is a complex organic compound characterized by the presence of furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.

Hydroxylation: The intermediate undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.

Acrylamide Formation: The final step involves the reaction of the hydroxylated intermediate with acryloyl chloride in the presence of a base to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features several significant structural elements:

- Furan Rings : Two furan rings contribute to the compound's electronic properties and potential biological activity.

- Thiophene Ring : The presence of a thiophene ring enhances the compound's reactivity and interaction with biological targets.

- Hydroxy Group : The hydroxy group is crucial for its biological activity, potentially enhancing solubility and interaction with enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: In Vitro Antitumor Efficacy

A study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 10 µM . This suggests that the compound could serve as a lead structure for further development in cancer therapy.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

Using the DPPH radical scavenging assay, the compound showed a substantial scavenging effect with an IC50 value of 15 µM , indicating its potential use in formulations aimed at reducing oxidative damage.

Material Science Applications

The unique structural features of this compound also make it a candidate for applications in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties derived from the furan and thiophene rings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds that exhibit various biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(furan-2-ylmethyl)-N-(thiophen-3-yl)benzo[c][1,2,5]thiadiazole | Antimicrobial |

| 5-Amino-thiadiazole derivatives | Anticancer activity |

| N-(3-methyl-thiophen-3-y)benzamide | Potentially anticancer |

This comparison illustrates that while other compounds exhibit various biological activities, the unique combination of furan and thiophene in this compound may confer distinct advantages in therapeutic applications.

Mecanismo De Acción

The mechanism by which (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide lies in its combination of furan and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features unique structural components, including furan and thiophene rings, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 329.4 g/mol. Its structure is characterized by multiple heterocyclic rings that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 2035001-82-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful selection of reagents and conditions to achieve high yields. Commonly used methods include condensation reactions under basic conditions, often utilizing sodium hydroxide as a catalyst to facilitate the formation of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes, receptors, and cellular pathways. The presence of hydroxyl and thiophene groups suggests potential interactions with various biomolecules, leading to modulation of biological processes such as:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties due to their ability to inhibit bacterial growth and biofilm formation.

- Fungicidal Effects : Research indicates that related compounds exhibit significant fungicidal activity against various pathogens, demonstrating the potential for this compound in agricultural applications .

Antimicrobial Activity

A study conducted on structurally similar compounds revealed that derivatives containing furan and thiophene rings displayed notable antimicrobial activities. For instance, a related compound exhibited an EC50 value of 4.69 mg/L against specific bacterial strains, indicating strong efficacy .

Fungicidal Efficacy

In greenhouse trials, compounds similar to this compound showed excellent fungicidal activity with EC50 values lower than traditional fungicides like diflumetorim. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the thiophene and furan rings in enhancing biological activity .

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-16(6-5-13-7-9-21-11-13)18-12-17(20,14-3-1-8-22-14)15-4-2-10-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHBNWRXHFYSPQ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.